Cas no 1427544-99-7 (methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate)

Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate is a specialized organic compound featuring a chloroisoquinoline core linked to a phenylcarbamate moiety. Its structural design combines electrophilic reactivity from the chloro-substituted isoquinoline with the carbamate group's potential for further functionalization. This compound is of interest in medicinal and agrochemical research due to its ability to serve as a versatile intermediate in synthesizing biologically active molecules. The presence of both amide and carbamate functionalities enhances its utility in constructing complex heterocyclic frameworks. Its stability under standard conditions and compatibility with common synthetic methodologies make it a practical choice for targeted derivatization in pharmaceutical and chemical development.
methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate structure
1427544-99-7 structure
商品名:methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate
CAS番号:1427544-99-7
MF:C18H14ClN3O3
メガワット:355.775063037872
CID:5682079
PubChem ID:71893102

methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate 化学的及び物理的性質

名前と識別子

    • 1427544-99-7
    • methyl N-[4-[(1-chloroisoquinoline-3-carbonyl)amino]phenyl]carbamate
    • methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate
    • AKOS034419163
    • EN300-26597001
    • Z511769840
    • インチ: 1S/C18H14ClN3O3/c1-25-18(24)21-13-8-6-12(7-9-13)20-17(23)15-10-11-4-2-3-5-14(11)16(19)22-15/h2-10H,1H3,(H,20,23)(H,21,24)
    • InChIKey: SDQFTGDWLAIVQY-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C2C=CC=CC2=CC(C(NC2C=CC(=CC=2)NC(=O)OC)=O)=N1

計算された属性

  • せいみつぶんしりょう: 355.0723690g/mol
  • どういたいしつりょう: 355.0723690g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 482
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 80.3Ų

methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26597001-5.0g
methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate
1427544-99-7 95.0%
5.0g
$2235.0 2025-03-20
Enamine
EN300-26597001-1.0g
methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate
1427544-99-7 95.0%
1.0g
$770.0 2025-03-20
Enamine
EN300-26597001-0.5g
methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate
1427544-99-7 95.0%
0.5g
$739.0 2025-03-20
Enamine
EN300-26597001-10g
1427544-99-7 90%
10g
$3315.0 2023-09-13
Enamine
EN300-26597001-5g
1427544-99-7 90%
5g
$2235.0 2023-09-13
Enamine
EN300-26597001-10.0g
methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate
1427544-99-7 95.0%
10.0g
$3315.0 2025-03-20
Enamine
EN300-26597001-0.05g
methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate
1427544-99-7 95.0%
0.05g
$647.0 2025-03-20
Enamine
EN300-26597001-1g
1427544-99-7 90%
1g
$770.0 2023-09-13
Enamine
EN300-26597001-2.5g
methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate
1427544-99-7 95.0%
2.5g
$1509.0 2025-03-20
Enamine
EN300-26597001-0.25g
methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate
1427544-99-7 95.0%
0.25g
$708.0 2025-03-20

methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate 関連文献

methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamateに関する追加情報

Introduction to Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate (CAS No. 1427544-99-7)

Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate, identified by its CAS number 1427544-99-7, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.

The molecular structure of Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate incorporates several key functional groups that contribute to its unique chemical properties. The presence of a carbamate moiety and an amide linkage attached to a phenyl ring, further modified by a 1-chloroisoquinoline moiety, suggests potential interactions with biological targets. These structural features are crucial in determining the compound's reactivity, solubility, and biological efficacy.

In recent years, there has been a growing interest in isoquinoline derivatives due to their diverse pharmacological profiles. Isoquinoline-based compounds have shown potential in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The specific modification of Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate with a chloro group on the isoquinoline ring enhances its binding affinity to biological targets, making it a valuable candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a lead molecule in the development of novel pharmaceuticals. The combination of the carbamate and amide functionalities provides multiple sites for interaction with biological receptors, which can be fine-tuned to optimize pharmacological activity. This flexibility makes Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate a versatile scaffold for medicinal chemistry innovation.

Recent studies have highlighted the importance of structural diversity in drug discovery programs. Compounds like Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate exemplify how strategic modifications can lead to the identification of novel bioactive molecules. The incorporation of heterocyclic systems such as isoquinoline into pharmacophores has been particularly fruitful in generating compounds with enhanced biological activity.

The synthesis of Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro group on the isoquinoline ring is a critical step that necessitates careful optimization to ensure high yield and purity. Advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.

The pharmacological evaluation of Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate has revealed intriguing findings. Preclinical studies suggest that this compound exhibits significant binding affinity to certain protein targets, which could translate into therapeutic benefits in various disease models. The ability of the compound to modulate biological pathways makes it an attractive candidate for further development into a drug candidate.

In conclusion, Methyl N-[4-(1-chloroisoquinoline-3-amido)phenyl]carbamate (CAS No. 1427544-99-7) represents a promising compound in the realm of pharmaceutical research. Its unique structural features and demonstrated biological activity position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development efforts.

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